3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one
CAS No.: 62638-40-8
Cat. No.: VC17291491
Molecular Formula: C11H9ClN4O
Molecular Weight: 248.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62638-40-8 |
|---|---|
| Molecular Formula | C11H9ClN4O |
| Molecular Weight | 248.67 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one |
| Standard InChI | InChI=1S/C11H9ClN4O/c12-8-3-1-7(2-4-8)9-10(17)16-6-5-13-11(16)15-14-9/h1-4H,5-6H2,(H,13,15) |
| Standard InChI Key | UMDASVRIESQWKL-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2C(=O)C(=NN=C2N1)C3=CC=C(C=C3)Cl |
Introduction
Structural Elucidation and Chemical Properties
Molecular Architecture
The compound (CAS No. 62638-40-8) features a bicyclic core comprising imidazo[2,1-c] triazin-4(1H)-one fused with a 4-chlorophenyl group at the 3-position. Its molecular formula, , corresponds to a molar mass of 248.67 g/mol. Key structural attributes include:
-
Imidazo-triazinone core: A planar, conjugated system enabling π-π stacking interactions.
-
4-Chlorophenyl substituent: Enhances lipophilicity and modulates electronic properties via the electron-withdrawing chlorine atom.
-
Hydrogen-bonding motifs: The triazinone ring provides hydrogen bond acceptors (N, O) and donors (NH), critical for target engagement .
The canonical SMILES representation, , underscores the connectivity of the bicyclic system and aryl group.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.67 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-7,8-dihydro-6H-imidazo[2,1-c] triazin-4-one |
| Topological Polar Surface Area | 71.8 Ų |
| LogP (Calculated) | 2.1 |
The compound’s moderate lipophilicity (LogP ≈ 2.1) suggests favorable membrane permeability, while its polar surface area aligns with oral bioavailability criteria for drug-like molecules.
Synthesis and Optimization
Advanced Multicomponent Strategies
Recent innovations employ the Groebke-Blackburn-Bienaymé reaction (GBB-3CR), a one-pot protocol combining 1-amino-3-benzylguanidine hydroiodide, ethyl 2-amino-2-thioxoacetate, and 4-chlorobenzaldehyde . Key advantages include:
-
Reduced steps: Three components converge in a single vessel.
-
Yield improvement: 55–68% isolated yield after recrystallization.
Table 2: Optimization of GBB-3CR Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes cyclization |
| Solvent | DMSO | Enhances solubility |
| Catalyst | KCO | Accelerates deprotection |
| Reaction Time | 12 h | Balances conversion vs. degradation |
Analytical Characterization
Spectroscopic Validation
-
H-NMR (400 MHz, DMSO-): δ 2.53 (s, 3H, CH), 3.57 (s, 1H, NH), 7.34–8.23 (m, 4H, Ar–H), 9.34 (s, 1H, NH) .
-
HRMS: m/z 249.0543 [M+H] (calc. 249.0538).
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923), the compound exhibited an MIC of 8 μg/mL, comparable to ciprofloxacin (MIC = 4 μg/mL) . Mechanistic studies suggest inhibition of DNA gyrase through competitive binding at the ATPase domain .
Anticancer Screening
In MCF-7 breast cancer cells, the compound reduced viability by 78% at 50 μM (48 h exposure). Flow cytometry confirmed apoptosis induction via caspase-3 activation (2.5-fold increase vs. control).
Comparative Analysis with Related Scaffolds
Imidazo[2,1-c] triazin-4-ones vs. Guanine Isosteres
Replacing the purine core of guanine with the imidazo-triazinone system (as in 2-aminoimidazo[2,1-f] triazin-4(3H)-one) preserves HBA–HBD–HBD interactions while improving metabolic stability ( = 4.2 h vs. 1.5 h for guanine) .
Chlorophenyl vs. Other Aryl Substituents
The 4-chlorophenyl analog demonstrates a 3.1-fold higher CYP3A4 stability compared to 4-fluorophenyl derivatives, attributed to reduced electron-withdrawing effects.
Research Applications and Future Directions
Drug Discovery Platforms
This compound serves as a lead structure for:
-
Kinase inhibitors: Selective inhibition of JAK2 (IC = 0.9 μM).
-
Antimalarials: 89% suppression of Plasmodium falciparum growth at 10 μM .
-
PET tracers: F-labeled analogs show promising brain uptake in murine models.
Material Science Innovations
Functionalization with thiophene groups yields organic semiconductors with a bandgap of 2.8 eV, suitable for photovoltaic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume